1-(3,4-difluorophenyl)-1H-1,2,4-triazol-3-amine
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Overview
Description
1-(3,4-Difluorophenyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the difluorophenyl group enhances the compound’s stability and reactivity, making it a valuable entity in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(3,4-difluorophenyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 3,4-difluoroaniline with triazole derivatives under specific conditions. One common method includes the use of a solvent such as dichloromethane (CH₂Cl₂) and a catalyst like manganese dioxide (MnO₂) to facilitate the reaction . The reaction is carried out under controlled temperatures to ensure high yield and purity of the product.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher production rates.
Chemical Reactions Analysis
1-(3,4-Difluorophenyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like MnO₂, resulting in the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Common reagents used in these reactions include dichloromethane, sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Difluorophenyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorophenyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The difluorophenyl group enhances the compound’s binding affinity and specificity, making it effective in modulating biological pathways .
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)-1H-1,2,4-triazol-3-amine can be compared with other triazole derivatives, such as:
1-(2,4-Difluorophenyl)-1H-1,2,4-triazol-3-amine: Similar in structure but with different fluorine atom positions, affecting its reactivity and applications.
1-Phenyl-1H-1,2,4-triazol-3-amine: Lacks the fluorine atoms, resulting in different chemical properties and biological activities.
1-(3,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: A more complex derivative with additional phenyl and triazinyl groups, used in specialized applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
1866954-38-2 |
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Molecular Formula |
C8H6F2N4 |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
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